REACTION_SMILES
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[CH3:21][C:22](=[O:23])[CH3:24].[N:13](=[C:14]=[S:15])[C:16](=[O:17])[O:18][CH2:19][CH3:20].[c:1]1([N:7]2[CH2:8][CH2:9][NH:10][CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1>>[c:1]1([N:7]2[CH2:8][CH2:9][N:10]([C:14]([NH:13][C:16](=[O:17])[O:18][CH2:19][CH3:20])=[S:15])[CH2:11][CH2:12]2)[cH:2][cH:3][cH:4][cH:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)N=C=S
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc(N2CCNCC2)cc1
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Name
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Type
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product
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Smiles
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CCOC(=O)NC(=S)N1CCN(c2ccccc2)CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |